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Compound of Interest

Compound Name: Flt3-IN-11

Cat. No.: B15144102 Get Quote

Disclaimer: Initial searches for "Flt3-IN-11" did not yield any publicly available data. This guide

therefore utilizes the publicly available information for CDDD11-8, a potent, orally bioavailable

dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), as

a representative case study. The principles and methodologies described herein are broadly

applicable to the preclinical assessment of oral bioavailability for novel small molecule kinase

inhibitors.

Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations

in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia

(AML), occurring in approximately one-third of patients. These mutations, particularly internal

tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving

leukemogenesis and are associated with a poor prognosis.

The development of orally bioavailable FLT3 inhibitors is a key strategy in targeted cancer

therapy. Oral administration offers convenience, facilitates chronic dosing regimens, and

improves patient compliance. However, achieving adequate oral bioavailability presents a

significant challenge in drug development, governed by a compound's physicochemical

properties, solubility, permeability, and metabolic stability.

This technical guide provides an in-depth overview of the preclinical assessment of oral

bioavailability for a novel FLT3 inhibitor, using CDDD11-8 as a case study. It is intended for
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researchers, scientists, and drug development professionals.

Core Compound Profile: CDDD11-8
CDDD11-8 is a potent dual inhibitor of FLT3-ITD and CDK9, with Ki values of 13 nM and 8 nM,

respectively.[1][2] This dual-targeting approach is a promising strategy to overcome resistance

to FLT3 inhibition, as CDK9 is involved in the transcription of cancer cell-survival genes.[1][2]

Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vivo efficacy data for CDDD11-

8.

Table 1: Pharmacokinetic Parameters of CDDD11-8 in
Mice[1]

Parameter
Intravenous (2
mg/kg)

Oral (10 mg/kg) Oral (100 mg/kg)

Cmax (ng/mL) - 133 1,360

Tmax (h) - 0.25 1.0

AUC (ng·h/mL) 1,060 954 14,000

t½ (h) 1.0 2.1 3.5

Clearance (L/h/kg) 1.9 - -

Vd (L/kg) 1.2 - -

Oral Bioavailability

(%)
- 30 -

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve; t½: Half-life; Vd: Volume of distribution.

Table 2: In Vivo Efficacy of CDDD11-8 in MV4-11
Xenograft Model[1]
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Treatment Group Dose and Schedule
Tumor Growth
Inhibition (%)

Survival Benefit

Vehicle Control
Acetate buffer, p.o.,

daily
- -

CDDD11-8 75 mg/kg, p.o., daily
Significant inhibition

from day 9
Improved survival

CDDD11-8 125 mg/kg, p.o., daily

Robust inhibition from

day 7, tumor

regression

Significantly improved

survival

p.o.: per os (by mouth)

Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of CDDD11-8 in

mice.

Animal Model:

Species: Mouse

Strain: BALB/c (hairy)

Sex: Male and female

Number of animals: n=10 per group

Dosing and Formulation:

Intravenous (IV) Administration:

Dose: 2 mg/kg
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Formulation: CDDD11-8 dissolved in a vehicle of 10% N-methyl-2-pyrrolidone (NMP) and

90% acetate buffer (pH 4.5).[1]

Oral (PO) Administration:

Doses: 10 mg/kg and 100 mg/kg

Formulation: CDDD11-8 dissolved in acetate buffer (pH 4.74).[1]

Administration: Oral gavage.

Blood Sampling:

A serial blood sampling strategy is employed.

At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples

(approximately 20-40 µL) are collected.

Collection sites are rotated to minimize stress and injury to the animals, including the right

cheek, left cheek, and a terminal cardiac puncture.[1]

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing and Analysis:

Plasma is separated from whole blood by centrifugation.

The concentration of CDDD11-8 in plasma samples is determined using a validated

analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters are calculated using non-compartmental analysis.

In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered CDDD11-8 in a human

AML xenograft model.

Animal Model:
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Cell Line: MV4-11 (human AML cell line harboring the FLT3-ITD mutation).

Host Strain: Immunocompromised mice (e.g., NOD/SCID or similar).

Tumor Implantation: MV4-11 cells are implanted subcutaneously into the flank of the mice.

Treatment Protocol:

Tumor-bearing mice are randomized into treatment groups when tumors reach a volume of

100-200 mm³.[1]

Treatment Groups:

Vehicle control (acetate buffer, pH 4.74)

CDDD11-8 (75 mg/kg)

CDDD11-8 (125 mg/kg)

Administration: All treatments are administered orally once daily for 28 days.[1]

Efficacy Endpoints:

Tumor Volume: Tumor dimensions (length and width) are measured every other day using

calipers. Tumor volume is calculated using the formula: 0.52 x Length x Width².[1]

Body Weight: Monitored daily as an indicator of toxicity.[1]

Survival: The study duration or a predetermined endpoint (e.g., tumor volume >1500 mm³) is

used to assess survival benefit.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Dual inhibition of FLT3-ITD and CDK9 by CDDD11-8.
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Caption: Experimental workflow for determining oral bioavailability.
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Conclusion
The preclinical data for CDDD11-8 demonstrates that it is an orally bioavailable and highly

efficacious dual inhibitor of FLT3 and CDK9.[1] An oral bioavailability of 30% in mice at a 10

mg/kg dose is a promising result for a lead compound, supporting its further development.[1]

The robust tumor growth inhibition and even regression observed in an AML xenograft model

upon oral administration underscores the therapeutic potential of this compound.[1] The

detailed experimental protocols provided in this guide offer a framework for the evaluation of

future oral FLT3 inhibitors, which remain a critical area of research for the treatment of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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